molecular formula C14H21NO2 B14638443 Acetamide, N-[3-(hexyloxy)phenyl]- CAS No. 55792-57-9

Acetamide, N-[3-(hexyloxy)phenyl]-

Cat. No.: B14638443
CAS No.: 55792-57-9
M. Wt: 235.32 g/mol
InChI Key: STKOWBKRKYNHDG-UHFFFAOYSA-N
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Description

Acetamide, N-[3-(hexyloxy)phenyl]- is an organic compound with the molecular formula C14H21NO2. This compound is a derivative of acetamide, where the acetamide group is substituted with a 3-(hexyloxy)phenyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[3-(hexyloxy)phenyl]- typically involves the reaction of 3-(hexyloxy)aniline with acetic anhydride. The reaction is carried out under reflux conditions, where the 3-(hexyloxy)aniline is dissolved in a suitable solvent such as ethanol or methanol, and acetic anhydride is added dropwise. The mixture is then heated to reflux for several hours, followed by cooling and crystallization to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of Acetamide, N-[3-(hexyloxy)phenyl]- can be achieved through a similar synthetic route but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[3-(hexyloxy)phenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Concentrated sulfuric acid for sulfonation, concentrated nitric acid for nitration, and halogens in the presence of a Lewis acid catalyst for halogenation.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Acetamide, N-[3-(hexyloxy)phenyl]- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Acetamide, N-[3-(hexyloxy)phenyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Acetanilide: An analog where the hexyloxy group is replaced with a phenyl group.

    N-Phenylacetamide: Similar structure but lacks the hexyloxy substitution.

    N,N-Dimethylacetamide: A related compound with two methyl groups instead of the hexyloxyphenyl group.

Uniqueness

Acetamide, N-[3-(hexyloxy)phenyl]- is unique due to the presence of the hexyloxy group, which imparts distinct chemical and physical properties. This substitution can influence the compound’s solubility, reactivity, and biological activity, making it valuable for specific research and industrial applications.

Properties

CAS No.

55792-57-9

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

N-(3-hexoxyphenyl)acetamide

InChI

InChI=1S/C14H21NO2/c1-3-4-5-6-10-17-14-9-7-8-13(11-14)15-12(2)16/h7-9,11H,3-6,10H2,1-2H3,(H,15,16)

InChI Key

STKOWBKRKYNHDG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=CC(=C1)NC(=O)C

Origin of Product

United States

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